Cas no 2229548-59-6 (tert-butyl N-1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-ylcarbamate)

Tert-butyl N-1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-ylcarbamate is a specialized carbamate-protected amine intermediate used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The presence of a chloro-fluoro-methoxy-substituted aromatic ring offers versatility for further functionalization, making it valuable in the development of bioactive compounds. This compound is particularly useful in peptide synthesis and as a building block for small-molecule drug candidates. Its well-defined reactivity and purity ensure consistent performance in complex synthetic pathways. Proper handling under inert conditions is recommended to preserve its integrity.
tert-butyl N-1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-ylcarbamate structure
2229548-59-6 structure
Product name:tert-butyl N-1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-ylcarbamate
CAS No:2229548-59-6
MF:C15H22ClFN2O3
Molecular Weight:332.798186779022
CID:5975540
PubChem ID:165756567

tert-butyl N-1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-ylcarbamate
    • tert-butyl N-[1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-yl]carbamate
    • 2229548-59-6
    • EN300-1884879
    • インチ: 1S/C15H22ClFN2O3/c1-15(2,3)22-14(20)19-9(8-18)7-10-12(21-4)6-5-11(17)13(10)16/h5-6,9H,7-8,18H2,1-4H3,(H,19,20)
    • InChIKey: BDTNXGZJTJHCQQ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1CC(CN)NC(=O)OC(C)(C)C)OC)F

計算された属性

  • 精确分子量: 332.1302984g/mol
  • 同位素质量: 332.1302984g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 365
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 73.6Ų

tert-butyl N-1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1884879-0.5g
tert-butyl N-[1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-yl]carbamate
2229548-59-6
0.5g
$1247.0 2023-09-18
Enamine
EN300-1884879-5.0g
tert-butyl N-[1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-yl]carbamate
2229548-59-6
5g
$3770.0 2023-06-01
Enamine
EN300-1884879-0.05g
tert-butyl N-[1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-yl]carbamate
2229548-59-6
0.05g
$1091.0 2023-09-18
Enamine
EN300-1884879-0.25g
tert-butyl N-[1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-yl]carbamate
2229548-59-6
0.25g
$1196.0 2023-09-18
Enamine
EN300-1884879-2.5g
tert-butyl N-[1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-yl]carbamate
2229548-59-6
2.5g
$2548.0 2023-09-18
Enamine
EN300-1884879-0.1g
tert-butyl N-[1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-yl]carbamate
2229548-59-6
0.1g
$1144.0 2023-09-18
Enamine
EN300-1884879-10.0g
tert-butyl N-[1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-yl]carbamate
2229548-59-6
10g
$5590.0 2023-06-01
Enamine
EN300-1884879-5g
tert-butyl N-[1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-yl]carbamate
2229548-59-6
5g
$3770.0 2023-09-18
Enamine
EN300-1884879-1.0g
tert-butyl N-[1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-yl]carbamate
2229548-59-6
1g
$1299.0 2023-06-01
Enamine
EN300-1884879-10g
tert-butyl N-[1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-yl]carbamate
2229548-59-6
10g
$5590.0 2023-09-18

tert-butyl N-1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-ylcarbamate 関連文献

tert-butyl N-1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-ylcarbamateに関する追加情報

tert-butyl N-1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-ylcarbamate: A Comprehensive Overview

The compound tert-butyl N-1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-ylcarbamate, identified by the CAS number NO2229548-59-6, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely used in agriculture as pesticides and in medicine as active pharmaceutical ingredients (APIs). The structure of this molecule is characterized by a tert-butyl group attached to a carbamate functional group, which is further connected to a substituted phenyl ring. The phenyl ring carries multiple substituents, including chlorine, fluorine, and methoxy groups, which contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of such compounds in drug discovery and development. The presence of the tert-butyl group enhances the stability of the molecule, while the carbamate functional group provides versatility in terms of reactivity and bioavailability. The substituted phenyl ring, with its chlorine, fluorine, and methoxy substituents, imparts specific electronic and steric effects that can be exploited in designing bioactive molecules. For instance, the methoxy group can act as a directing group in aromatic substitution reactions, while the chlorine and fluorine atoms can influence the molecule's lipophilicity and metabolic stability.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, condensation reactions, and functional group transformations. The starting materials typically include aromatic alcohols or phenol derivatives, which are subjected to chlorination or fluorination followed by methylation to introduce the methoxy group. The carbamate functionality is introduced through reaction with tert-butyl isocyanate or its equivalents under controlled conditions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity.

The application of this compound is diverse. In agriculture, it has been studied for its potential as a herbicide or fungicide due to its ability to inhibit key enzymes involved in plant growth. In the pharmaceutical industry, it has shown promise as a precursor for bioactive molecules targeting various disease states. For example, recent research has explored its role in modulating enzyme activity related to neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier makes it particularly interesting for central nervous system (CNS) drug development.

In addition to its direct applications, this compound serves as a valuable intermediate in organic synthesis. Its structure allows for further functionalization by introducing additional substituents or modifying existing groups to tailor its properties for specific uses. For instance, substitution of the tert-butyl group with other alkyl or aryl groups can alter the molecule's solubility and pharmacokinetic profile. Similarly, modifying the substituents on the phenyl ring can enhance or reduce its bioactivity depending on the desired outcome.

The safety and environmental impact of this compound are also areas of active research. Given its potential use in agrochemicals and pharmaceuticals, understanding its toxicity profile and biodegradability is essential. Studies have shown that while it exhibits moderate toxicity towards non-target organisms, its environmental persistence is relatively low due to rapid microbial degradation under aerobic conditions. However, further investigations are needed to fully assess its long-term ecological effects.

In conclusion, tert-butyl N-1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-ylcarbamate represents a versatile and promising compound with applications spanning multiple industries. Its unique structure enables a wide range of chemical transformations and biological activities, making it a valuable tool in modern organic synthesis and drug discovery. As research continues to uncover new insights into its properties and uses, this compound is likely to play an increasingly important role in both academic and industrial settings.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD